5-Bromobenzene-1,3-diamine
Overview
Description
5-Bromobenzene-1,3-diamine is an organic compound with the chemical formula C6H7BrN2. It is also known as 5-bromo-1,3-phenylenediamine. This compound is characterized by the presence of a bromine atom and two amino groups attached to a benzene ring. It is a solid at room temperature and has a molecular weight of 187.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzene-1,3-diamine typically involves a multi-step process. One common method includes the nitration of bromobenzene to form 5-bromo-1,3-dinitrobenzene, followed by the reduction of the nitro groups to amino groups. The reduction can be achieved using reagents such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Bromobenzene-1,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Iron powder and hydrochloric acid for reducing nitro groups to amino groups.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.
Reduction Products: 5-Bromo-1,3-diaminobenzene derivatives with different oxidation states.
Scientific Research Applications
5-Bromobenzene-1,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromobenzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and participate in nucleophilic attacks, while the bromine atom can undergo substitution reactions. These interactions can affect the compound’s reactivity and its role in different chemical pathways .
Comparison with Similar Compounds
3,5-Diaminobromobenzene: Similar structure but with different substitution patterns.
5-Bromo-2,4-diaminotoluene: Contains additional methyl groups.
5-Bromo-1,3-diamino-2-methylbenzene: Another derivative with a methyl group.
Uniqueness: 5-Bromobenzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of bromine and amino groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromobenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGDFFHOFXZDDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633915 | |
Record name | 5-Bromobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33786-90-2 | |
Record name | 5-Bromobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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